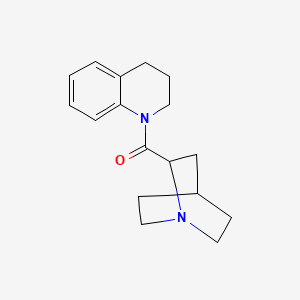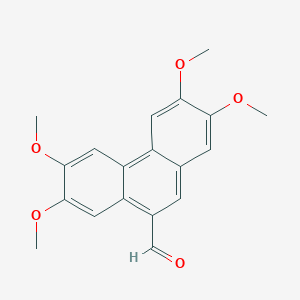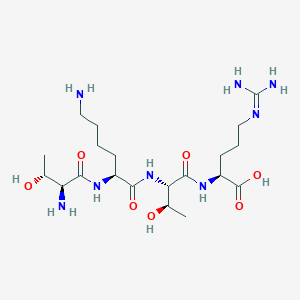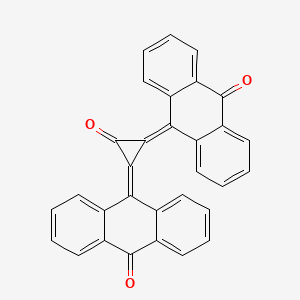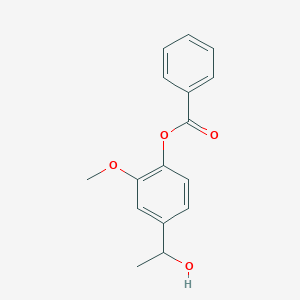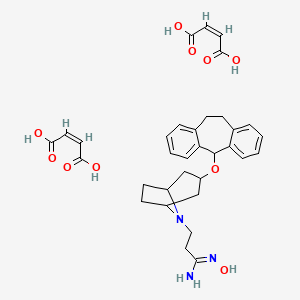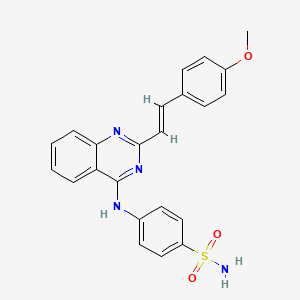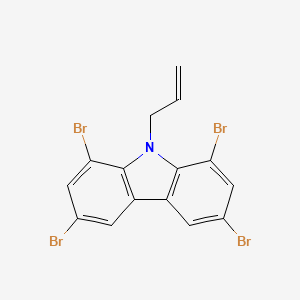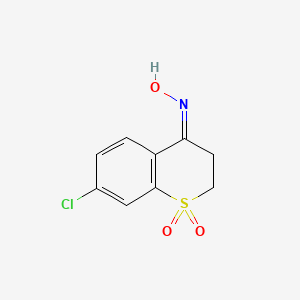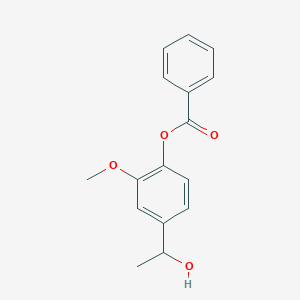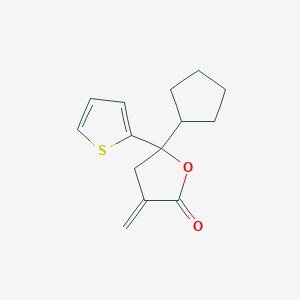![molecular formula C18H10ClNO3 B14460901 11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one CAS No. 73397-15-6](/img/structure/B14460901.png)
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 11-amino-9-mercapto-6-chloro-8,10-diaza-5H-benzo[a]phenoxazin-5-one with phenol precursors . The reaction is catalyzed by a Pd/t-BuXPhos/K3PO4 system, which facilitates the formation of ether derivatives . The reaction conditions include refluxing in methanol or conducting the reaction at room temperature, depending on the specific phenol precursor used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it can inhibit specific enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5H-benzo[a]phenoxazin-5-one: Shares a similar core structure but lacks the acetyl group, which can influence its chemical reactivity and biological activity.
9-(Diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one: Contains additional functional groups that can alter its electronic properties and applications.
Uniqueness
11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and chloro groups can enhance its reactivity and potential as a therapeutic agent compared to other phenoxazine derivatives .
Propriétés
Numéro CAS |
73397-15-6 |
|---|---|
Formule moléculaire |
C18H10ClNO3 |
Poids moléculaire |
323.7 g/mol |
Nom IUPAC |
11-acetyl-6-chlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C18H10ClNO3/c1-9(21)10-7-4-8-13-15(10)20-16-11-5-2-3-6-12(11)17(22)14(19)18(16)23-13/h2-8H,1H3 |
Clé InChI |
ONPCTXDDGZVCNE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=CC=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


